3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-methyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide
Description
This compound is a benzothiazolium-based cyanine dye featuring a conjugated π-system with ethyl, methyl, and cyclohexenyl substituents. Its extended conjugation and cationic nature make it suitable for applications in photodynamic therapy, fluorescent probes, and organic electronics . Key properties include:
Properties
Molecular Formula |
C27H29IN2S2 |
|---|---|
Molecular Weight |
572.6 g/mol |
IUPAC Name |
(2Z)-3-ethyl-2-[[(3E)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5-methylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C27H29N2S2.HI/c1-4-28-22-10-6-8-12-24(22)30-26(28)17-20-14-19(3)15-21(16-20)18-27-29(5-2)23-11-7-9-13-25(23)31-27;/h6-13,16-19H,4-5,14-15H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
FQDCJNDJNTVYEI-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C3=C/C(=C/C4=[N+](C5=CC=CC=C5S4)CC)/CC(C3)C.[I-] |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC3=CC(=CC4=[N+](C5=CC=CC=C5S4)CC)CC(C3)C.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-methyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of ethyl groups and the formation of the iodide salt. Common reagents used in these reactions include ethyl iodide, benzothiazole, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the compound’s structure.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-methyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the benzothiazole rings or the ethyl groups.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of benzothiazole derivatives.
Scientific Research Applications
3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-methyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving oxidative stress.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-methyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with various biomolecules, potentially inhibiting or activating specific pathways. For example, it may interact with enzymes involved in oxidative stress, leading to the modulation of cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Property Comparison
Key Observations :
- Substituent Impact : Methoxy groups (e.g., 158320-43-5) enhance solubility and redshift absorbance, while phenyl/allyl groups (e.g., 84434-28-6) increase steric bulk and alter electronic properties .
- Conjugation Length : The target compound’s cyclohexenylidene bridge provides a shorter conjugation length compared to the trimethylene-linked 158320-43-5, resulting in a blue-shifted absorption spectrum .
Photophysical Properties
Cyanine dyes are renowned for high molar extinction coefficients (>100,000 M⁻¹cm⁻¹) and tunable emission. The target compound’s absorbance is expected in the 550–650 nm range, similar to 3,3′-diethylthiadicarbocyanine derivatives . However, its methyl-cyclohexenyl group may reduce aggregation-induced quenching compared to simpler benzothiazolium salts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
